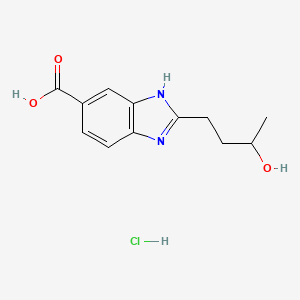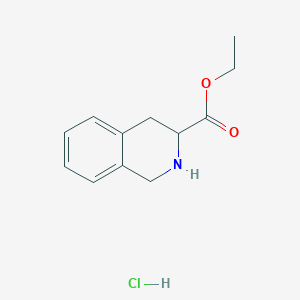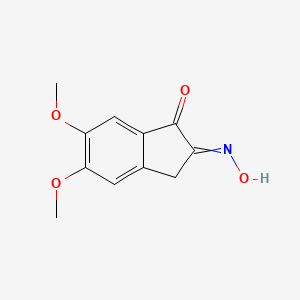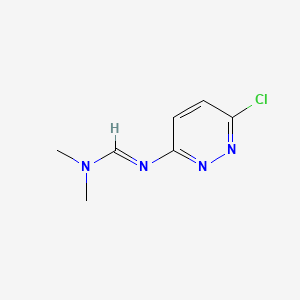
Methyl 4-methylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methylpyrrolidine-3-carboxylate is a chemical compound that is part of the pyrrolidine family, which are five-membered lactam rings with nitrogen as one of the atoms. These compounds are significant in medicinal chemistry due to their presence in various biologically active molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including those similar to methyl 4-methylpyrrolidine-3-carboxylate, has been explored in several studies. For instance, the asymmetric synthesis of 4-aminopyrrolidine-3-carboxylic acid stereoisomers has been achieved through diastereoselective conjugate addition, yielding significant enantiomeric excess and demonstrating the potential for creating similar compounds with high stereochemical control . Additionally, a large-scale preparation of
Aplicaciones Científicas De Investigación
Asymmetric Michael Additions and Catalysis : Methyl 4-aminopyrrolidine-2-carboxylate esters, related to Methyl 4-methylpyrrolidine-3-carboxylate, have been used as catalysts in asymmetric Michael additions of ketones to nitroalkenes. These esters, derived from L-series natural amino acids, provide a way to modulate asymmetric chemoselective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Synthesis of Pharmaceutical Intermediates : Research has shown that compounds like 7-Amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, synthesized from similar structures, are important for the large-scale production of pharmaceuticals, demonstrating a simple, mild, and scalable process (Cheng Qing-fang, 2005).
Trail Pheromone in Insect Physiology : Methyl 4-methylpyrrole-2-carboxylate has been identified as a volatile trail pheromone in leaf-cutting ants, Atta cephalotes. This discovery is significant in understanding insect communication and behavior (Riley, Silverstein, Carroll, & Carroll, 1974).
Development of Novel Heterocycles : Studies have explored the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates from N-protected α-amino acids, demonstrating their utility in creating functionalized heterocycles (Grošelj et al., 2013).
Medicinal Chemistry Applications : Methyl 4-fluoropyrrolidine-2-carboxylates, which are structurally related to Methyl 4-methylpyrrolidine-3-carboxylate, find use in medicinal chemistry as synthons for dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Neuroprotective Drugs : The compound Aminopyrrolidine-2R,4R-dicarboxylated (related to Methyl 4-methylpyrrolidine-3-carboxylate) was found to be protective against excitotoxic neuronal death, suggesting its potential in developing neuroprotective drugs (Battaglia et al., 1998).
Synthesis of α-Aminopyrrole Derivatives : A study on the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones revealed a novel method for producing pyrrole-containing products, important in pharmaceutical and chemical industries (Galenko et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-methylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYSKSUNLWRSFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408136 |
Source


|
| Record name | Methyl 4-methylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylpyrrolidine-3-carboxylate | |
CAS RN |
885952-88-5 |
Source


|
| Record name | Methyl 4-methylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)


![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)
![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)


![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

